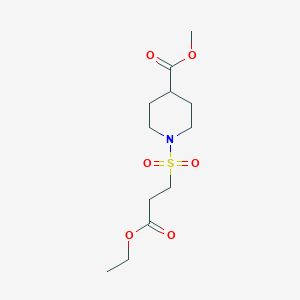![molecular formula C14H12N4O2S B7572018 N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine, commonly known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the immune response, inflammation, cell proliferation, and survival. Dysregulation of NF-κB has been associated with various diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has been shown to have potential therapeutic applications in these diseases.
Mecanismo De Acción
TPCA-1 inhibits the activity of the IKKβ kinase, which is a key component of the NF-κB signaling pathway. This prevents the activation of NF-κB and the subsequent transcription of genes involved in inflammation, cell proliferation, and survival. TPCA-1 has been shown to have a high selectivity for IKKβ and does not affect other kinases.
Biochemical and Physiological Effects:
Inhibition of NF-κB by TPCA-1 has been shown to have various biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines and chemokines, inhibits cell proliferation and survival, and induces apoptosis in cancer cells. TPCA-1 has also been shown to improve endothelial function and reduce oxidative stress in animal models of sepsis and acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for its target kinase. TPCA-1 has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, TPCA-1 has some limitations for lab experiments. It is a potent inhibitor that can have off-target effects at high concentrations. TPCA-1 is also not suitable for long-term studies due to its cytotoxicity.
Direcciones Futuras
There are several future directions for research on TPCA-1. One direction is to investigate its potential use in combination therapies with other drugs. TPCA-1 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. Another direction is to develop more potent and selective inhibitors of IKKβ that can be used for long-term studies. Finally, TPCA-1 can be further investigated for its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections.
Métodos De Síntesis
TPCA-1 can be synthesized using a multi-step process involving the condensation of 2-aminobenzonitrile with ethyl 2-bromoacetate, followed by cyclization with sulfur and nitrogen nucleophiles. The final product is obtained after nitration and reduction steps.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and metastasis of cancer cells, reduce inflammation in autoimmune disorders, and improve outcomes in sepsis and acute lung injury. TPCA-1 has also been investigated for its potential use in combination therapies with other drugs.
Propiedades
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-18(20)11-3-1-10(2-4-11)5-7-15-13-12-6-8-21-14(12)17-9-16-13/h1-4,6,8-9H,5,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMRWXDBLBJCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C3C=CSC3=NC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)

![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)

![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)

![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)

![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)